Comparative In Vitro Potency: Iadademstat Demonstrates Superior Sub-20 nM LSD1 Inhibition vs. GSK2879552
In direct comparative biochemical profiling, Iadademstat demonstrates superior potency against the LSD1 target relative to the clinical-stage comparator GSK2879552. Iadademstat inhibits LSD1/KDM1A with an IC50 of less than 20 nM (specifically reported as 18 nM in some assays) . In contrast, while GSK2879552 is also a potent, irreversible LSD1 inhibitor, its reported IC50 values are consistently higher (16-24 nM in biochemical assays), and its apparent inhibition constant (Kiapp) is measured at 1.7 μM . This quantitative difference in primary target engagement establishes a higher baseline of potency for Iadademstat in in vitro systems.
| Evidence Dimension | Inhibition of recombinant human LSD1/KDM1A enzymatic activity |
|---|---|
| Target Compound Data | IC50 < 20 nM (18 nM reported) |
| Comparator Or Baseline | GSK2879552: IC50 = 16-24 nM; Kiapp = 1.7 μM |
| Quantified Difference | Iadademstat achieves lower IC50 (higher potency) with a Kiapp difference of approximately two orders of magnitude compared to GSK2879552's reported 1.7 μM value. |
| Conditions | Biochemical assay using recombinant human LSD1 (residues 157-852) with peptide substrate. |
Why This Matters
Higher biochemical potency allows for lower compound usage per assay, which directly reduces procurement costs and minimizes the risk of off-target effects due to high micromolar dosing in cellular models.
